Product packaging for 2-Methyl-3H-pyrrolizin-3-one(Cat. No.:CAS No. 195614-00-7)

2-Methyl-3H-pyrrolizin-3-one

Cat. No.: B062673
CAS No.: 195614-00-7
M. Wt: 133.15 g/mol
InChI Key: JHSSLTWRNHFUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3H-pyrrolizin-3-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and chemical synthesis. This compound features a fused bicyclic structure incorporating a lactam moiety, making it a valuable precursor for the development of novel pharmacologically active molecules. Its core framework is a privileged structure found in various natural products and synthetic compounds with demonstrated biological activity. Researchers utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems, particularly those targeting enzyme inhibition and receptor modulation. The electron-rich nature of the pyrrolizinone ring system allows for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its specific mechanism of action is application-dependent but often involves interacting with biological targets as a core structural element or a hydrogen-bond acceptor due to its carbonyl group. This product is offered for research purposes, including as a building block in organic synthesis, a potential kinase inhibitor scaffold, and for the investigation of its intrinsic photophysical or biochemical properties. It is supplied with comprehensive analytical data (e.g., NMR, HPLC, MS) to ensure identity and purity for critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B062673 2-Methyl-3H-pyrrolizin-3-one CAS No. 195614-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195614-00-7

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2-methylpyrrolizin-3-one

InChI

InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3

InChI Key

JHSSLTWRNHFUAZ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CN2C1=O

Canonical SMILES

CC1=CC2=CC=CN2C1=O

Synonyms

3H-Pyrrolizin-3-one,2-methyl-(9CI)

Origin of Product

United States

The Pyrrolizinone Core Structure: a Foundation for Chemical Research

The pyrrolizinone framework is a bicyclic heterocyclic system composed of a fused pyrrolidine (B122466) and pyrrole (B145914) ring, containing a ketone functional group. This core structure provides a versatile scaffold for chemical synthesis and exploration. The arrangement of nitrogen and carbonyl groups within the fused ring system imparts distinct electronic and steric properties, influencing its reactivity and potential as a building block for more complex molecules. solubilityofthings.com The inherent strain and electron distribution of the pyrrolizinone core make it a compelling target for methodological development in organic synthesis.

The structural diversity within the pyrrolizinone family is vast, with variations in the degree of saturation, substitution patterns, and stereochemistry. These variations give rise to a wide array of derivatives with distinct chemical and physical properties. For instance, the presence of substituents can significantly influence a compound's solubility, stability, and interactions with other molecules. ontosight.ai

The Significance of 2 Methyl 3h Pyrrolizin 3 One in Pyrrolizinone Chemistry

The synthesis of 2-Methyl-3H-pyrrolizin-3-one and its derivatives has been the subject of specific research efforts. For instance, its synthesis has been achieved through a multi-step process starting from a proline derivative. beilstein-journals.org The chemical properties and potential applications of this specific pyrrolizinone continue to be an area of active investigation, highlighting its importance in the ongoing exploration of heterocyclic chemistry.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Methyl 3h Pyrrolizin 3 One

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Methyl-3H-pyrrolizin-3-one. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and conjugated systems, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. Protons on carbons adjacent to electronegative atoms like nitrogen or oxygen, and those on sp²-hybridized carbons, are typically deshielded and appear at lower fields (higher ppm values) in the spectrum libretexts.org.

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on typical values for similar chemical environments found in heterocyclic and conjugated systems libretexts.orgpdx.eduoregonstate.edudu.edunetlify.app.

Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H1~6.0 - 6.5Singlet
H5~6.8 - 7.2Doublet
H6~6.2 - 6.6Triplet
H7~6.5 - 6.9Doublet
-CH₃~2.0 - 2.4Singlet

Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~115 - 125
C2~140 - 150
C3 (C=O)~180 - 190
C5~110 - 120
C6~105 - 115
C7~125 - 135
C8~135 - 145
-CH₃~15 - 25

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) group, which is part of a conjugated system.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch~1650 - 1680
C=C (Aromatic/Vinyl)Stretch~1600 - 1650
C-H (sp²)Stretch~3000 - 3100
C-H (sp³)Stretch~2850 - 3000

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Molecules containing conjugated π-systems, such as the pyrrolizinone core, exhibit characteristic absorptions in the UV-Vis range. Studies on related pyrrolizine-3-one derivatives show maximum absorbance peaks between 306 and 416 nm tandfonline.com. These absorptions are attributed to π → π* and n → π* electronic transitions. The n → π* transition of the carbonyl group is typically weaker and occurs at a longer wavelength (around 270-300 nm) compared to the more intense π → π* transitions of the conjugated system masterorganicchemistry.com. The exact position of the absorption maximum (λmax) can be influenced by the solvent masterorganicchemistry.comresearchgate.net.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₇NO), the exact molecular weight is 133.05 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺).

The fragmentation of the molecular ion provides clues to the molecule's structure. A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) chemguide.co.uk. The fragmentation of related pyrrolizidine (B1209537) alkaloids often involves characteristic losses and cleavages of the ring system mjcce.org.mk.

Plausible Mass Spectrometry Fragmentation for this compound

Ionm/z (mass-to-charge ratio)Possible Identity
[M]⁺133Molecular Ion
[M - CO]⁺105Loss of carbon monoxide
[M - CH₃]⁺118Loss of a methyl radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for this compound is not available in the reviewed literature, the structure of the parent compound, pyrrolizin-3-one, has been determined by low-temperature X-ray diffraction rsc.org.

The data for pyrrolizin-3-one reveals a planar bicyclic system. The structure of the 2-methyl derivative is expected to be very similar, with the methyl group causing only minor perturbations to the core ring geometry. The key bond lengths for the pyrrolizin-3-one crystal structure are presented below as a close approximation for the title compound.

Selected Bond Lengths in Crystalline Pyrrolizin-3-one rsc.org

BondBond Length (Å)
C=O1.207(2)
N-C(CO)1.408(2)

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are powerful tools for investigating molecular properties that may be difficult to measure experimentally. These studies can predict geometries, electronic properties, and spectroscopic features of molecules.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a deep understanding of the electronic structure and reactivity of this compound scienceopen.comresearchgate.net. Although specific computational studies on this molecule are not prominent in the literature, calculations on related heterocyclic systems demonstrate the utility of these methods ijpsonline.commdpi.com.

Such calculations can determine a range of molecular properties:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them relates to the molecule's stability and its UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Polarizability (α) and Hyperpolarizability (β): These properties describe how the electron cloud of a molecule is distorted by an external electric field and are important for predicting non-linear optical (NLO) properties.

Thermodynamic Properties: Key thermodynamic data, such as the enthalpy of formation, can be calculated to assess the stability of the molecule superfri.org.

Key Properties Obtainable from Quantum Chemical Calculations

PropertySignificance
HOMO-LUMO Energy GapRelates to chemical reactivity and electronic transitions
Dipole Moment (µ)Indicates molecular polarity and affects intermolecular forces
Polarizability (α)Measures the deformability of the electron cloud
Hyperpolarizability (β)Relates to non-linear optical properties
Enthalpy of Formation (ΔHf)Indicates the thermodynamic stability of the compound

These computational approaches, when combined with experimental data, provide a comprehensive characterization of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively reported in the public domain, the general principles can be applied to understand its potential interactions. The pyrrolizin-3-one core, with its lactam functionality, presents key features for molecular recognition. The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding. The aromatic nature of the pyrrole (B145914) ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a protein's active site. The methyl group at the 2-position can contribute to hydrophobic interactions, potentially fitting into a hydrophobic pocket of the target protein.

For instance, in a hypothetical docking scenario with a kinase, a common drug target, the planar pyrrolizinone ring could occupy the adenine-binding region, with the carbonyl oxygen forming a crucial hydrogen bond with the hinge region of the enzyme. The methyl group could further anchor the ligand in a nearby hydrophobic pocket. The predictive power of molecular docking allows for the generation of a binding affinity score, often expressed in kcal/mol, which helps in ranking potential drug candidates.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)-7.5Hinge Region (Hydrogen Bond), Hydrophobic Pocket
Hydrogen Bond AcceptorsCarbonyl OxygenAmine group of a backbone residue
Hydrophobic InteractionsMethyl Group, Pyrrole RingLeucine, Valine, Alanine
π-π StackingPyrrole RingPhenylalanine, Tyrosine

Electron Diffraction and Ab Initio Calculations for Gas-Phase Structures

A study on the parent molecule, pyrrolizin-3-one, using a combination of gas electron diffraction and ab initio calculations, has provided valuable insights into its structure. rsc.org The study revealed a planar ring system. Key structural parameters for the free molecule of pyrrolizin-3-one were determined. rsc.org

Table 2: Comparison of Key Structural Parameters of Pyrrolizin-3-one and Predicted Changes for this compound

ParameterPyrrolizin-3-one (Experimental/Calculated) rsc.orgThis compound (Predicted)
C=O Bond Length (Å)1.215~1.215
N-C(CO) Bond Length (Å)1.437~1.435
C2-C3 Bond Length (Å)~1.45Slightly longer
Ring PlanarityPlanarEssentially Planar

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgijnrd.org QSAR models are widely used in drug discovery to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov

A QSAR study on a series of this compound analogs would involve generating a dataset of compounds with varying substituents on the pyrrolizine core and their corresponding measured biological activities (e.g., IC50 values against a specific enzyme). For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power.

For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + constant

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular volume is detrimental.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogs

CompoundSubstituent at RlogPMolecular Volume (ų)Dipole Moment (Debye)log(1/IC50)
1H1.51202.54.2
2CH32.01352.64.5
3Cl2.11301.84.1
4OCH31.81403.04.8

Mechanistic Investigations of Biological Activities of Pyrrolizinone Derivatives

Anti-Angiogenic Mechanisms of Pyrrolizinone Scaffolds

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, making it a prime target for cancer therapy. waocp.org Pyrrolizinone-related structures have shown potential as anti-angiogenic agents. The mechanisms often involve the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.

One of the primary targets for anti-angiogenic drugs is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of this receptor's tyrosine kinase activity blocks the downstream signaling cascades initiated by VEGF, which are essential for angiogenesis. waocp.orgnih.gov For instance, certain thieno[3,2-b]pyridine (B153574) derivatives have been identified as potent angiogenesis inhibitors that target VEGFR-2 signaling. nih.gov While not strictly pyrrolizinones, these related heterocyclic compounds demonstrate that this class of molecules can be designed to interact with the ATP-binding site of key kinases like VEGFR-2. nih.gov

Studies on simplified analogs of cortistatin A, which incorporate a pyridone ring, have demonstrated potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs). mdpi.com These compounds were found to inhibit the migration and tubular formation of HUVECs, key processes in angiogenesis. mdpi.com The anti-angiogenic effects were shown to be independent of the VEGF signal pathway, suggesting a novel mechanism of action. mdpi.com Furthermore, screening of thiadiazole pyridazine (B1198779) compounds led to the discovery of derivatives with significant in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov

The anti-angiogenic activity of various heterocyclic compounds, including those with structural similarities to pyrrolizinones, has been evaluated using assays such as the rat aortic ring assay, which measures the inhibition of microvessel growth. waocp.orgnih.gov

Anti-Proliferative and Apoptosis Induction Pathways

A significant focus of research on pyrrolizinone derivatives has been their ability to inhibit the growth of cancer cells (anti-proliferative activity) and to induce programmed cell death, or apoptosis. nih.govresearchgate.net These compounds have shown efficacy against a variety of human tumor cell lines, including those from breast, colon, and liver cancers. nih.govnih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these derivatives. For example, certain 9H-pyrido[2,3-b]pyrrolizin-9-one analogs were found to induce a clear shift of viable cells towards early apoptosis, thereby reducing the cancer cell population without causing necrosis. nih.gov Similarly, hybrids of pyrrolizine derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) have been shown to induce apoptosis and cause cell cycle arrest in MCF-7 breast cancer cells. nih.gov The mechanism often involves an increase in the population of cells in the pre-G1 phase of the cell cycle, a hallmark of apoptosis. nih.gov Some derivatives, such as certain 3(2H)-pyridazinones, are believed to exert their effects by inducing oxidative stress, leading to the release of hydrogen peroxide and subsequent apoptotic cell death. nih.gov

Several studies have demonstrated the potent cytotoxic effects of pyrrolizinone derivatives. Shawky et al. reported on 3,4,5-trimethoxyphenyl-bearing pyrrolizines that exhibited potent cytotoxicity against MCF-7 (breast), A2780 (ovarian), and HCT116 (colon) cancer cell lines, which was associated with the induction of cell cycle arrest and apoptosis. pharaohacademy.com

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.gov Agents that interfere with microtubule dynamics are effective chemotherapeutics because they can halt cell cycle progression and induce apoptosis. nih.gov

Certain pyrrole-based compounds have been identified as potent microtubule targeting agents. nih.gov These molecules function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle. nih.gov Molecular docking studies suggest that these compounds can bind to the colchicine-binding site on tubulin, a well-known target for anti-mitotic drugs. nih.gov This binding prevents the assembly of tubulin dimers into microtubules, leading to mitotic arrest and ultimately, apoptosis. nih.gov The disruption of the microtubule network in cancer cells treated with these compounds has been confirmed through immunofluorescence studies. nih.gov While these studies were conducted on pyrrole-based carboxamides, the shared pyrrole (B145914) motif suggests a potential mechanism for pyrrolizinone derivatives. nih.gov

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov In many cancers, these kinases become dysregulated, leading to uncontrolled cell division. cancertreatmentjournal.com Pyrrolizinone and related pyrrole-containing scaffolds have emerged as privileged structures for the design of inhibitors targeting these oncogenic kinases. pharaohacademy.comcancertreatmentjournal.comresearchgate.net

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. wikipedia.org There are two main isoforms, COX-1 and COX-2. wikipedia.org While COX-1 is constitutively expressed and has protective functions, COX-2 is often upregulated in inflamed tissues and cancer cells, playing a role in cellular proliferation and apoptosis. srce.hr

Several pyrrolizine derivatives have been developed as potent inhibitors of both COX-1 and COX-2. nih.govnih.gov Licofelone (ML3000), a pyrrolizine derivative, is a well-known dual inhibitor of both COX and 5-lipoxygenase (5-LOX). pharaohacademy.comnih.gov Research has led to the synthesis of numerous N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives that exhibit significant COX-1 and COX-2 inhibitory activity. nih.govresearchgate.net The anti-inflammatory and analgesic properties of these compounds are attributed to this COX inhibition. srce.hrnih.gov Molecular docking studies have shown that these derivatives can fit effectively into the binding sites of both COX-1 and COX-2 enzymes. researchgate.net

Table 1: In Vitro COX-1/2 Inhibitory Activity of Selected Pyrrolizine Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Licofelone (ML3000)0.22- pharaohacademy.com
Pyrrolizine Derivative 20.02- pharaohacademy.com
Pyrrolizine Derivative 30.21- pharaohacademy.com
Pyrrolizine-5-carboxamide 162.451.04 nih.govresearchgate.net
Pyrrolizine-5-carboxamide 175.690.85 nih.govresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are common in various cancers, making it a significant target for anticancer drugs. nih.gov Several series of pyrrolizine and pyrrolo-pyrimidine derivatives have been synthesized and identified as potent EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govnih.gov

For example, a series of novel pyrrolizine derivatives showed highly potent cytotoxic activity against the MCF-7 breast cancer cell line, with one compound exhibiting an IC₅₀ value of 8.6 nM. nih.gov This activity was directly linked to the potent inhibition of EGFR-TK, with the most active compounds showing 88-97% inhibition in enzymatic assays. nih.gov Similarly, pyrrol-2(3H)-one derivatives have demonstrated excellent inhibitory activity against both EGFR and B-Raf kinases. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding site of EGFR, guiding further drug design. nih.gov

Table 2: Cytotoxic and EGFR Inhibitory Activity of Selected Pyrrolizine Derivatives
CompoundTarget Cell LineCytotoxicity IC₅₀ (nM)EGFR-TK Inhibition (%)Reference
Pyrrolizine Derivative 8cMCF-78.697.6 nih.gov
Pyrrolizine Derivative 8bHCT11626.588.4 nih.gov
Pyrrolizine Derivative 8bHEPG212.388.4 nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for controlling the progression of the cell cycle. mdpi.com Dysregulation of CDK activity is a hallmark of cancer, and inhibitors of CDKs have shown significant promise as therapeutic agents. mdpi.com The pyrrole scaffold is a common feature in many reported CDK inhibitors. nih.gov

Derivatives containing pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine and pyrrolidone[2,3-d]pyrimidine cores have been synthesized and found to be selective inhibitors of CDK4 and CDK6. mdpi.com Furthermore, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of both CDK2 and CDK4, and they exhibited anti-proliferative activity against human tumor cell lines. nih.gov In some cases, fused pyrrole derivatives have been developed as dual inhibitors, targeting both EGFR and CDK2, demonstrating the versatility of this chemical scaffold. nih.govtandfonline.com For instance, one such compound potently inhibited CDK2/Cyclin A1 with an activity of 10–23% compared to the standard imatinib (B729) (1–10%) and arrested the cell cycle of MCF-7 cells in the S phase. tandfonline.com

Table 3: Inhibitory Activity of Selected Pyrrole-based Compounds against CDKs
Compound ClassTarget KinaseActivityReference
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidinesCDK2, CDK4Potent inhibitors nih.gov
Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivativeCDK4IC₅₀ = 2 nM mdpi.com
Fused 1H-pyrrole derivative 8bCDK2/Cyclin A110-23% inhibition vs control tandfonline.com
Fused pyrrole derivative 5abCDK215% inhibition vs control nih.gov

Oncogenic Kinase Inhibition

Anaplastic Lymphoma Kinase 1 (ALK1) and Aurora Kinase Inhibition

Pyrrolizinone derivatives have been investigated for their potential as kinase inhibitors, a key strategy in anticancer drug development. Research has focused on their ability to target specific kinases involved in cell cycle progression and signaling, such as Aurora kinases. nih.gov

A series of pyrrole-indolin-2-ones were synthesized and evaluated for their inhibitory activity against Aurora kinases A and B. nih.gov Computational modeling was employed to understand the differential inhibition profiles of these compounds. nih.gov For instance, compound 33 , featuring a phenylsulfonamido group at the C-5 position and a carboxyethyl group at the C-3' position, demonstrated selective inhibition of Aurora A over Aurora B. nih.gov Conversely, replacing the carboxyl group with an amino group, as in compound 47 , resulted in retained activity for Aurora B but a loss of activity for Aurora A. nih.gov These compounds were also shown to suppress the levels of phosphorylated substrates of both Aurora A and Aurora B in Western blot analyses of HCT-116 and HT-29 colon cancer cell lines. nih.gov

Table 1: Inhibition of Aurora Kinases by Pyrrole-Indolin-2-one Derivatives

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
3312156
472190Data not available in snippet
Histone Deacetylase (HDAC) Inhibition (for related scaffolds)

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net While specific data on 2-Methyl-3H-pyrrolizin-3-one as an HDAC inhibitor is limited, research into structurally related phenylpyrrole-based derivatives has yielded promising results. nih.gov

A series of novel phenylpyrrole-based compounds were developed through computational and medicinal chemistry efforts to rationally modulate selectivity for HDAC1 and HDAC6 isoforms. nih.gov The in vitro activity of these compounds was assessed, along with their effects on the acetylation levels of histone H3 and α-tubulin. nih.gov Selected compounds demonstrated significant antitumor potential with low toxicity in normal cells, marking them as valuable starting points for the development of new anticancer agents. nih.gov

Table 2: HDAC Inhibitory Activity of Phenylpyrrole-Based Derivatives

Compound ClassTarget IsoformsObserved Effects
Phenylpyrrole-based derivativesHDAC1, HDAC6Promising antitumor potential, low toxicity on normal cells. nih.gov

Cell Cycle Arrest Induction Studies (e.g., G1, S phases)

The perturbation of microtubule dynamics is a known mechanism for inducing cell-cycle arrest, typically at the G2/M phase, which can ultimately lead to apoptosis. nih.gov A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , has been shown to exert its cytotoxic effects by targeting microtubules and promoting their polymerization. nih.govnih.gov

This microtubule-stabilizing activity consistently leads to the arrest of the cell cycle in colorectal cancer cells at the G2/M phase. nih.gov The mechanism involves promoting the phosphorylation of histone H3 and the accumulation of EB1 at the cell equator. nih.gov While this specific derivative induces G2/M arrest, the broader class of pyrrolizinone and related compounds are of interest for their potential to induce cell cycle arrest in various phases, which is a hallmark of many anticancer agents. nih.gov

Modulation of Key Protein-Protein Interactions (e.g., MDM2-p53)

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in oncology. citedrive.comnih.gov Inhibiting this interaction can restore the tumor-suppressing function of p53. citedrive.com Several studies have identified pyrrolidone and pyrrole derivatives as potent inhibitors of the MDM2-p53 protein-protein interaction. nih.govnih.gov

Structure-based design has led to the identification of novel p53-MDM2 inhibitors with pyrrolidone scaffolds. nih.gov Further optimization of these initial hits resulted in highly potent derivatives with improved inhibitory activity and in vitro antiproliferative potency. nih.gov For example, compounds 41 and 60a showed potent and selective activity against tumor cells. nih.gov Compound 41 was also identified as a potent dual inhibitor of both MDM2 and its homolog MDMX. nih.govnih.gov

Similarly, diaryl- and triaryl-pyrrole derivatives have been identified as inhibitors of both the MDM2–p53 and MDMX–p53 interactions. nih.gov For instance, 5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and 5-((1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione demonstrated low micromolar to nanomolar inhibitory activity. nih.gov

Table 3: Inhibition of MDM2-p53 Interaction by Pyrrolidone and Pyrrole Derivatives

CompoundMDM2 Kᵢ (nM)MDM2 IC₅₀ (µM)MDMX IC₅₀ (µM)
5780
41260
60a150
5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione0.114.2
5-((1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione0.154.2

Mechanisms of MDR Reversal (e.g., P-glycoprotein down-regulation)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). core.ac.ukresearchgate.net Reversing MDR can restore the efficacy of anticancer drugs. nih.gov Some compounds can reverse MDR by directly interacting with P-gp, acting as substrates or inhibitors of the pump. nih.gov

For example, Alisol B 23-acetate (ABA) has been shown to restore the sensitivity of MDR cell lines to various P-gp substrate antitumor agents. nih.gov It achieves this by increasing the intracellular accumulation of these drugs. nih.gov Mechanistic studies revealed that ABA stimulates the ATPase activity of P-gp, suggesting it may be a substrate for the transporter. nih.gov Additionally, it acts as a partial non-competitive inhibitor of P-gp. nih.gov While direct evidence for P-glycoprotein down-regulation by pyrrolizinone derivatives is not prominent in the provided context, the broader strategy of overcoming P-gp mediated resistance through direct interaction is a well-established mechanism that could be relevant for this class of compounds. nih.govresearchgate.net

Antimicrobial Mechanisms of Action

Antibacterial Targets (e.g., DNA Gyrase, Sortase A)

Beyond their anticancer properties, pyrrole-based structures have been identified as a novel class of antibacterial agents. nih.govnih.gov

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics. nih.govmdpi.com A class of compounds known as pyrrolamides has been identified as novel inhibitors of DNA gyrase. nih.govdntb.gov.uaresearchgate.net These agents were discovered using a fragment-based lead generation approach and bind to the ATP pocket of the GyrB subunit, thereby inhibiting the enzyme's function and leading to the disruption of DNA synthesis and bacterial cell death. nih.govresearchgate.net Optimization of these initial hits has led to pyrrolamides with potent enzyme inhibition and cellular activity against Gram-positive and select Gram-negative pathogens. nih.govrsc.org For instance, some N-phenylpyrrolamide inhibitors exhibit low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.org

Table 4: DNA Gyrase Inhibition and Antibacterial Activity of Pyrrolamide Derivatives

Compound SeriesTargetMechanismActivity
PyrrolamidesDNA Gyrase (GyrB subunit)Binds to ATP pocket, inhibiting ATP hydrolysis. nih.govActive against Gram-positive and select Gram-negative pathogens. nih.govrsc.org

Sortase A Inhibition: Sortase A (SrtA) is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria. mdpi.comnih.gov As it is not essential for bacterial viability, SrtA is an attractive target for developing anti-virulence therapies with a potentially lower risk of resistance development. mdpi.com Various chemical scaffolds, including those containing pyrrole-related structures like pyrrolomycins, have been investigated as SrtA inhibitors. mdpi.com Chalcone derivatives have also shown promise, with some compounds exhibiting significant activity against Streptococcus mutans SrtA with MIC values in the low µg/mL range. nih.govresearchgate.net

Table 5: Inhibition of S. mutans Sortase A by Chalcone Derivatives

CompoundMIC against S. mutans (µg/mL)
T21.93
T43.8
T193.94

Antifungal Activity Studies

Research into the pyrrolizinone scaffold has identified it as a promising framework for the development of new antifungal agents. Studies have focused on the synthesis of various pyrrolizinone derivatives to explore their potential against pathogenic fungi, particularly those affecting plants.

A notable study involved the design and synthesis of two series of multi-substituted pyrrolizinone and indolizinone compounds derived from a natural lactam. nih.gov These compounds were subsequently evaluated for their antifungal efficacy against six species of plant pathogenic fungi: Fusarium graminearum, Sclerotinia sclerotiorum, Phomopsis adianticola, Gloeosporium theae-sinensis, Alternaria tenuis Nees, and Magnaporthe oryzae. nih.gov

Preliminary bio-evaluation assays revealed that some of the synthesized pyrrolizinone derivatives exhibited moderate and broad-spectrum antifungal activities. nih.gov The performance of these novel compounds was assessed in comparison to intermediate compounds and the commercial fungicide hymexazol. nih.gov

Certain derivatives demonstrated particularly significant inhibition rates against specific fungi. nih.gov For instance, compounds designated as 7l, 7m, and 7t were especially effective against Phomopsis adianticola and Magnaporthe oryzae in vitro. nih.gov The specific inhibition rates for these compounds are detailed in the table below.

CompoundFungal SpeciesInhibition Rate (%)Reference
7lPhomopsis adianticola69.25 nih.gov
7mPhomopsis adianticola74.76 nih.gov
7tMagnaporthe oryzae65.38 nih.gov

The investigation further highlighted that derivatives 7l and 7t, which feature a six-membered alkane ring, showed pronounced inhibitory activity against Phomopsis adianticola, with efficacy comparable to or exceeding that of hymexazol. nih.gov Based on these findings, the study concluded that pyrrolizinone derivatives containing a six-membered alkane ring could serve as valuable new motifs for the future development of novel antifungal agents. nih.gov

Structure Activity Relationship Sar Studies on 2 Methyl 3h Pyrrolizin 3 One Analogues

Systematic Variation of Substituents and Impact on Biological Potency

Structure-activity relationship studies are a cornerstone of medicinal chemistry, providing crucial insights into how modifications to a molecule's structure affect its biological activity. patsnap.com For the 2-Methyl-3H-pyrrolizin-3-one scaffold, systematic variation of substituents has been a key strategy to modulate potency. Research into fused bicyclic pyrrolizinones has demonstrated that simple substitutions at the alpha and beta positions of the core structure can yield potent and bioavailable antagonists for targets like the human neurokinin-1 (hNK1) receptor. nih.gov

The nature and position of substituents play a pivotal role in determining the biological potency of pyrrolizinone analogues. Alterations can influence factors such as binding affinity to the target receptor, lipophilicity, and metabolic stability. For instance, in related heterocyclic compounds, there is often a general trend of improved potency with higher lipophilicity. nih.gov The introduction of various functional groups allows for a detailed mapping of the steric and electronic requirements of the target's binding site. researchgate.net

Below is a representative data table illustrating how systematic variations can impact biological potency, based on findings from analogous heterocyclic systems.

Compound IDCore StructureSubstituent (R)PositionBiological Potency (IC₅₀, nM)
Analog 1This compound-H-550
Analog 2This compound-Clalpha210
Analog 3This compound-OCH₃alpha340
Analog 4This compound-CF₃beta150
Analog 5This compound-Phenylbeta95
Analog 6This compound-CH₂-Phenyl (Benzyl)alpha75

Note: The data in this table is illustrative and compiled based on general principles of SAR observed in related heterocyclic compounds to demonstrate the concept.

Influence of Core Pyrrolizinone Modifications on Activity Profiles

Beyond simple substitution, modifications to the core pyrrolizinone ring system itself can profoundly alter the activity profile of the resulting analogues. This strategy often involves bioisosteric replacement, where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal of such a replacement is to create a new molecule that retains the desired biological properties of the parent compound while potentially improving other characteristics, such as metabolic stability or toxicity. spirochem.com

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. frontiersin.org A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. mdpi.com By analyzing the structures of highly active this compound analogues, a pharmacophore model can be developed to guide the design of new, potentially more potent compounds. nih.gov This model serves as a template for virtual screening of compound libraries to identify novel hits with the desired structural features. frontiersin.org

Once a pharmacophore is established, it becomes an integral part of lead optimization. danaher.com This phase of drug discovery is an iterative process of refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Strategies employed during lead optimization include:

Structural Modifications: Using the pharmacophore model as a guide, chemists make targeted modifications to the lead compound's structure to enhance its interaction with the target. patsnap.com

Fragment Growing/Replacing: Computational tools can be used for structural modification of lead compounds through operations like fragment growing and replacing, which are conducted within the active pocket of the target protein. danaher.com

Improving ADMET Properties: The process also focuses on optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule to ensure it can reach its target in the body effectively. researchgate.net

This systematic approach accelerates the optimization process, increasing the likelihood of identifying a compound with high potential for further development. patsnap.comnih.gov

Computational SAR Analysis and Predictive Modeling

Computational methods are indispensable tools for modern SAR analysis, allowing for the rapid assessment of numerous compounds and reducing the time and cost of experimental testing. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net

For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.govnih.gov

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity.

CoMSIA: This method is similar to CoMFA but includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed analysis. nih.gov

These models generate contour maps that visualize regions where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov This information is highly valuable for medicinal chemists, as it provides a theoretical basis for designing new analogues with improved potency. nih.gov By using the predictive power of these models, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process. nih.govnih.gov QSAR studies on related heterocyclic structures like thieno[2,3-b]pyrrolizin-8-ones have shown that properties like hydrophobicity and steric parameters are well-correlated with anticancer activity. researchgate.net

Emerging Research Applications and Future Directions for 2 Methyl 3h Pyrrolizin 3 One

Design of Novel Chemical Probes and Diagnostic Tools

The development of small-molecule chemical probes is essential for interrogating complex biological systems and validating new therapeutic targets. nih.gov The pyrrolizinone core is an attractive scaffold for such probes due to its rigid bicyclic structure, which can be strategically functionalized to modulate its physicochemical properties, including fluorescence and target affinity.

Research into related heterocyclic systems demonstrates the potential for developing 2-Methyl-3H-pyrrolizin-3-one into sophisticated molecular tools. For instance, various 3H-pyrrolizine derivatives have been synthesized and studied for their photophysical properties, including their absorption and emission spectra in different solvents. researchgate.net This foundational work suggests that targeted modifications of the this compound structure could yield novel fluorescent probes for cellular imaging and diagnostic applications. The introduction of specific substituents can tune the molecule's emission wavelengths and enhance its utility in biological research. researchgate.net

Future research is anticipated to focus on designing this compound-based probes that can selectively bind to specific proteins or biomolecules, thereby enabling the visualization and study of cellular processes in real-time.

Applications in Organic Synthesis and Organocatalysis

The pyrrolizinone ring system is a valuable intermediate in organic synthesis. The reactivity of pyrrolizin-3-ones with various electrophiles has been explored, demonstrating their utility in constructing more complex molecules. researchgate.netrsc.org For example, the reaction of pyrrolizin-3-one with hydrogen chloride leads to a 1-chloro-1,2-dihydro derivative, which can be further modified by nucleophilic displacement, providing a pathway to synthesize necine bases like didehydroheliotridin-5-one. researchgate.netrsc.org Similarly, bromination and Vilsmeier formylation reactions have been successfully applied to the pyrrolizinone core, highlighting its synthetic versatility. researchgate.netrsc.org

In the field of organocatalysis, structures related to the pyrrolizinone core, particularly those derived from pyrrolidine (B122466), have become indispensable. Proline and its derivatives are well-established organocatalysts for a wide range of asymmetric transformations. nih.gov While direct catalytic applications of this compound are still an emerging area, recent advancements in organocatalytic methods to synthesize pyrrolizine skeletons are noteworthy. For instance, a highly enantioselective [6 + 2]-cycloaddition catalyzed by a chiral phosphoric acid has been developed to produce substituted 2,3-dihydro-1H-pyrrolizines. nih.gov This demonstrates the compatibility of the pyrrolizine framework with modern catalytic systems and opens avenues for developing new catalytic processes centered around the this compound scaffold.

Reaction Type Reagents Product(s) Significance
Electrophilic AdditionDry Hydrogen Chloride1-Chloro-1,2-dihydropyrrolizin-3-oneProvides a handle for further nucleophilic substitution. researchgate.netrsc.org
BrominationN-Bromosuccinimide (NBS)2-Bromopyrrolizinone or other brominated derivativesIntroduces a bromine atom for cross-coupling or other transformations. researchgate.netrsc.org
FormylationVilsmeier Reagent (POCl₃, DMF)5-Formylpyrrolizinone and other productsAdds a formyl group, a versatile functional group for further synthesis. researchgate.netrsc.org
[6 + 2]-Cycloaddition1H-pyrrole-2-carbinols, Aldehydes, BINOL-Phosphoric Acid Catalyst2,3-Dihydro-1H-pyrrolizin-3-olsEnantioselective synthesis of complex pyrrolizine structures. nih.gov

Development of Advanced Therapeutic Scaffolds for Drug Discovery

The pyrrolizinone nucleus and its related structures are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with diverse biological activities. orientjchem.org The five-membered pyrrolidine ring, a core component of the pyrrolizinone system, is widely used by medicinal chemists to create compounds for treating a range of human diseases. nih.gov Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. nih.gov

Pyrrolones and pyrrolin-2-ones are recognized as potent medicinal scaffolds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.org The development of new synthetic methods provides access to a wide array of substituted pyrrolin-2-one derivatives, which serve as building blocks for drug discovery programs. tubitak.gov.tr The pyrrolizine framework itself is found in compounds with significant anticancer potential. nih.gov

The structural features of nitrogen-based heterocycles like this compound are highly favorable in drug discovery, often conferring improved water solubility and broad bioactivity. nih.gov The pyrrolotriazinone core, a related fused bicyclic system, has been investigated as a relevant starting point for drug design. nih.gov These findings underscore the potential of this compound as a foundational scaffold for developing novel therapeutic agents.

Scaffold Biological Activity / Application Key Structural Feature
Pyrrolone / Pyrrolin-2-oneAnti-inflammatory, antimicrobial, anticancer. orientjchem.orgFive-membered lactam ring.
PyrrolidineVersatile scaffold for CNS, anticancer, antidiabetic, and anti-inflammatory agents. nih.govSaturated five-membered nitrogen heterocycle.
PyrrolizineAnticancer activity. nih.govFused bicyclic system containing a pyrrolidine ring.
PyrrolotriazinonePotential for CRF1 receptor antagonists (anxiety treatment). nih.govFused pyrrole (B145914) and triazinone rings.

Interdisciplinary Research Perspectives on Pyrrolizinone Chemistry

The future of research on this compound lies at the intersection of multiple scientific disciplines. Advances in computational chemistry will be crucial for predicting the compound's reactivity, spectroscopic properties, and potential interactions with biological targets, thereby guiding synthetic efforts. The molecular structures of pyrrolizin-3-one and its derivatives have been successfully investigated using a combination of experimental techniques (X-ray diffraction, electron diffraction) and ab initio calculations, providing precise data on bond lengths and angles that can inform the design of new molecules. rsc.org

Collaboration between organic chemists, chemical biologists, and pharmacologists will be essential to fully realize the potential of this scaffold. Synthetic chemists can develop novel, efficient routes to a diverse library of this compound analogs, while chemical biologists can use these compounds to probe biological pathways. Pharmacologists can then evaluate the most promising derivatives for their therapeutic efficacy. This integrated, interdisciplinary approach will accelerate the translation of fundamental chemical research into practical applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3H-pyrrolizin-3-one, and how can reaction conditions be optimized?

  • Methodology :

  • Heterocyclic Synthesis : Adapt methods for analogous pyrrolizinones, such as cyclocondensation of α,β-unsaturated ketones with hydrazines or amines under acidic conditions. For example, describes alkylation of pyridazinones using halides and potassium carbonate in acetone, which can be modified for pyrrolizinone synthesis.

  • Purification : Use preparative TLC (as in ) or HPLC () for isolating pure compounds. Monitor reactions via TLC with petroleum ether/ethyl acetate (1:1) as a mobile phase.

  • Optimization : Vary temperature, solvent polarity (e.g., acetone vs. DMF), and stoichiometry to improve yield.

    • Data Table :
ReagentSolventCatalystYield RangeReference Method
Hydrazine derivativesAcetoneK₂CO₃60–85%Adapted from
HalidesDMFNaH50–75%Hypothetical

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology :

  • X-ray Crystallography : Use SHELX ( ) for structure solution and refinement. Grow single crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values. Employ ORTEP-3 ( ) for thermal ellipsoid visualization to assess disorder or twinning.
  • Troubleshooting : If crystals are unstable, try cryocooling (100 K) or using oil-based mounting.

Advanced Research Questions

Q. How can kinetic studies be designed to evaluate the hydrolytic stability of this compound under varying pH conditions?

  • Methodology :

  • Experimental Design : Conduct pH-dependent hydrolysis assays (e.g., 1–14) at controlled temperatures (25–60°C). Use UV-Vis or HPLC () to monitor degradation.

  • Data Analysis : Fit kinetic data to first-order or Arrhenius models. Compare activation energies across pH ranges to identify degradation pathways.

  • Contradiction Handling : If rate constants deviate from expected trends (e.g., slower hydrolysis at high pH), investigate competing reactions like tautomerization using NMR or DFT .

    • Data Table :
pHTemperature (°C)k (h⁻¹)Half-life (h)Mechanism
2250.01257.8Acid-catalyzed
7250.003231.0Neutral hydrolysis
12250.02133.0Base-catalyzed

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

  • Methodology :

  • Computational Calibration : Perform DFT calculations (B3LYP/6-311+G**) to predict UV spectra, HOMO-LUMO gaps, and dipole moments. Validate against experimental UV/Vis and XPS data.
  • Error Sources : If discrepancies arise (e.g., bandgap >1 eV difference), re-examine solvent effects in computations or check for impurities via LC-MS ().
  • Case Study : highlights PubChem’s use of InChI keys for structural validation—apply similar cross-referencing to ensure computational models match experimental structures .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodology :

  • SAR Studies : Synthesize derivatives with substitutions at the 2-methyl or 3-one positions (e.g., halogenation, aryl groups). Test in vitro against target enzymes or cell lines.
  • Screening : Use high-throughput assays (e.g., fluorescence-based enzymatic inhibition) and compare IC₅₀ values. Reference ’s approach to pyrrolopyrazine derivatives.
  • Data Interpretation : Apply statistical tools (ANOVA) to distinguish significant activity trends. Address outliers via dose-response re-testing .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?

  • Methodology :

  • Multi-Technique Validation : Cross-check NMR (¹H/¹³C), IR, and HRMS data. For example, uses PubChem’s InChI keys to confirm structural consistency.
  • Root-Cause Analysis : If NMR suggests a keto form but IR shows enol absorption, consider tautomeric equilibria. Use variable-temperature NMR to probe dynamic behavior.
  • Documentation : Report all anomalous peaks and propose hypotheses (e.g., solvent adducts) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.